molecular formula C27H21N5O B11131412 {[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

{[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile

Cat. No.: B11131412
M. Wt: 431.5 g/mol
InChI Key: CGWLLHMZAUNAIO-UHFFFAOYSA-N
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Description

{[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido[1,2-a]pyrimidine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of {[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidine core.

    Functional Group Introduction: Various functional groups, such as the dibenzylamino and methylidene groups, are introduced through subsequent reactions involving reagents like dibenzylamine and malononitrile.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve high yields and purity.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

{[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives with potential biological activities.

Scientific Research Applications

{[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials, catalysts, and other functional products.

Mechanism of Action

The mechanism of action of {[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions and identify the key binding sites and mechanisms involved.

Comparison with Similar Compounds

When compared to other similar compounds, {[2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile stands out due to its unique structural features and diverse functional groups. Similar compounds include:

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups and substituents, leading to variations in their biological activities and applications.

    Dibenzylamino Compounds: Compounds with the dibenzylamino group exhibit similar chemical reactivity and potential biological activities, making them useful for comparative studies.

    Methylidene Derivatives: These compounds feature the methylidene group, which can influence their chemical properties and interactions with biological targets.

Overall, this compound is a versatile and valuable compound with significant potential in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[2-(dibenzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C27H21N5O/c1-20-9-8-14-32-25(20)30-26(24(27(32)33)15-23(16-28)17-29)31(18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22/h2-15H,18-19H2,1H3

InChI Key

CGWLLHMZAUNAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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